molecular formula C24H23FN4O3 B2597922 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one CAS No. 1110984-72-9

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one

Cat. No.: B2597922
CAS No.: 1110984-72-9
M. Wt: 434.471
InChI Key: WBYRJTNRDDEMCS-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have been interested in the synthesis of quinoline derivatives due to their potential applications in biochemistry and medicine. Quinolines are known for their efficient fluorescence properties, making them useful in studying biological systems. The synthesis of quinoline derivatives, including the compound , involves reactions that yield new derivatives with potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). Additionally, the synthesis and characterization of similar quinoline derivatives have been explored, highlighting the diversity in their structural and functional properties (Nosova et al., 2002).

Biological Activity Studies

Certain quinoline derivatives have been examined for their biological activities, including antibacterial, antioxidant, and antitumor properties. A study on similar quinoline compounds demonstrated remarkable anti-TB activity and superior anti-microbial activity, suggesting the potential for medical applications (Mamatha S.V et al., 2019). Furthermore, the antitumor activity of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives, has been investigated, providing insights into the transformation of antibacterial fluoroquinolones into antitumor compounds (Hu Guoqianga, 2012).

Advanced Applications

The scientific exploration extends to more sophisticated applications, such as the use of quinoline derivatives in the design of new antibacterial agents with enhanced activity against resistant strains. The synthesis of novel quinolone fused with triazine, thiadiazole, and oxadiazole heterocycles has shown promising results against bacterial strains, offering a pathway for designing potent compounds to manage bacterial resistance (Desai et al., 2021).

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-3-28-14-18(24-26-23(27-32-24)16-6-4-5-15(2)11-16)22(30)17-12-19(25)21(13-20(17)28)29-7-9-31-10-8-29/h4-6,11-14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRJTNRDDEMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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